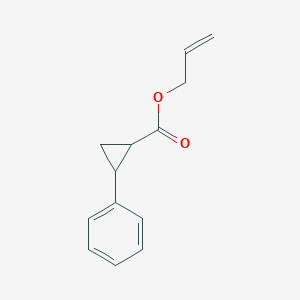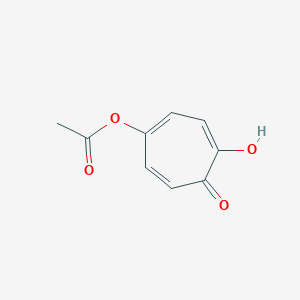
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate is a chemical compound with a unique structure that includes a seven-membered ring with alternating double bonds, a hydroxyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cycloheptatriene derivative with an oxidizing agent to introduce the hydroxyl and keto functionalities. The acetate group is then introduced through esterification with acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of 4-oxo-5-oxocyclohepta-1,3,6-trien-1-yl acetate.
Reduction: Formation of 4-hydroxy-5-hydroxycyclohepta-1,3,6-trien-1-yl acetate.
Substitution: Formation of derivatives with various functional groups replacing the acetate.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The acetate group can also undergo hydrolysis, releasing acetic acid and the active hydroxyl-keto compound, which can further interact with cellular components.
Comparación Con Compuestos Similares
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate can be compared with similar compounds such as:
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl methyl ester: Similar structure but with a methyl ester group instead of an acetate.
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl ethyl ester: Similar structure but with an ethyl ester group.
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl propyl ester: Similar structure but with a propyl ester group.
Propiedades
Número CAS |
97652-17-0 |
|---|---|
Fórmula molecular |
C9H8O4 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(4-hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl) acetate |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-7-2-4-8(11)9(12)5-3-7/h2-5H,1H3,(H,11,12) |
Clave InChI |
IITRLSAEDNEUCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C(=O)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)

![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
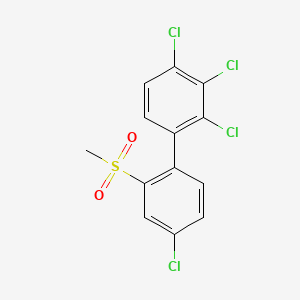
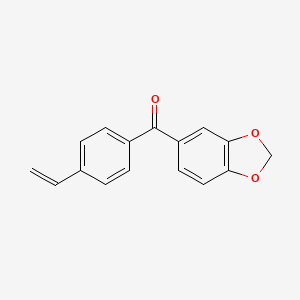

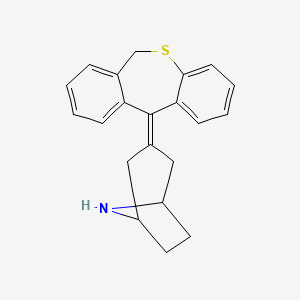
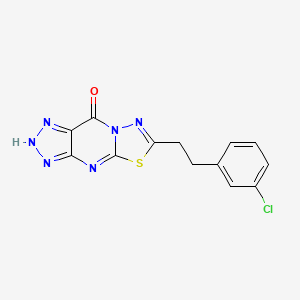
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
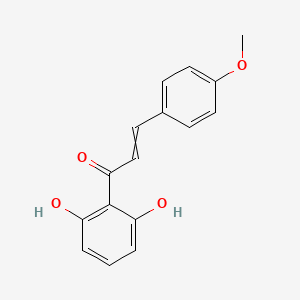
![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)
